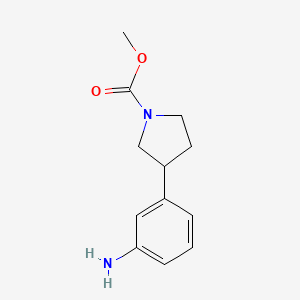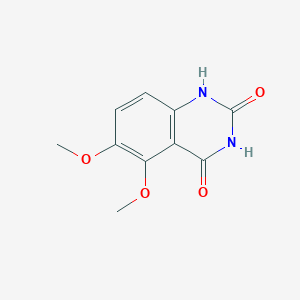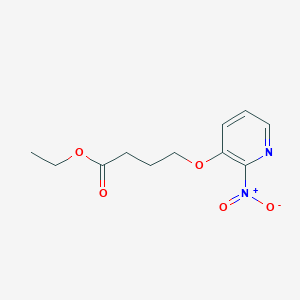
ethyl 4-(2-nitropyridin-3-yl)oxybutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 4-(2-nitropyridin-3-yl)oxybutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitropyridine moiety attached to a butyrate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-nitropyridin-3-yl)oxybutanoate typically involves the esterification of 4-(2-nitropyrid-3-yloxy)butyric acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
ethyl 4-(2-nitropyridin-3-yl)oxybutanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: 4-(2-Aminopyrid-3-yloxy)butyric acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
ethyl 4-(2-nitropyridin-3-yl)oxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 4-(2-nitropyridin-3-yl)oxybutanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester moiety can be hydrolyzed to release the active carboxylic acid, which may further interact with biological targets.
相似化合物的比较
ethyl 4-(2-nitropyridin-3-yl)oxybutanoate can be compared with other similar compounds, such as:
Ethyl 4-(2-Aminopyrid-3-yloxy)butyrate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
Methyl 4-(2-Nitropyrid-3-yloxy)butyrate: Similar structure but with a methyl ester instead of an ethyl ester, which may affect its physical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C11H14N2O5 |
|---|---|
分子量 |
254.24 g/mol |
IUPAC 名称 |
ethyl 4-(2-nitropyridin-3-yl)oxybutanoate |
InChI |
InChI=1S/C11H14N2O5/c1-2-17-10(14)6-4-8-18-9-5-3-7-12-11(9)13(15)16/h3,5,7H,2,4,6,8H2,1H3 |
InChI 键 |
UXJDRVLCRFCYHB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCCOC1=C(N=CC=C1)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
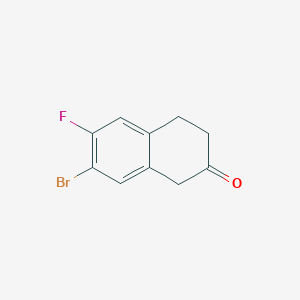
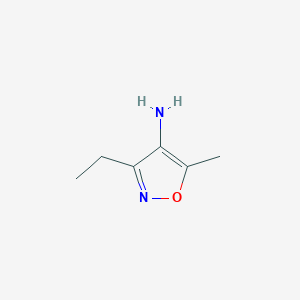
![4-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanone](/img/structure/B8687468.png)
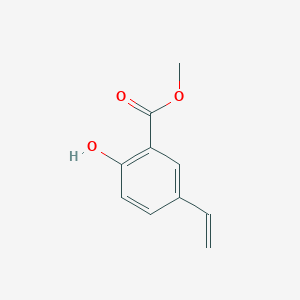
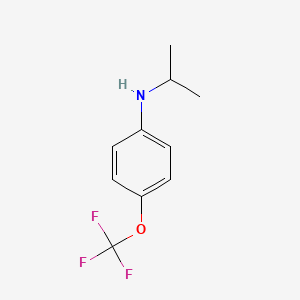
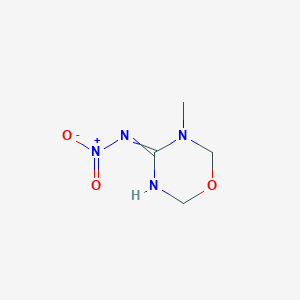
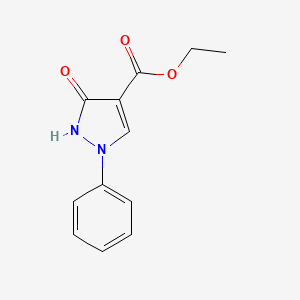
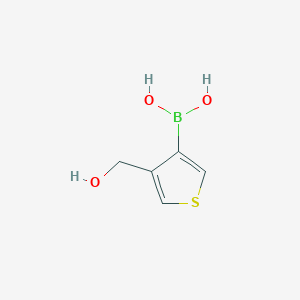
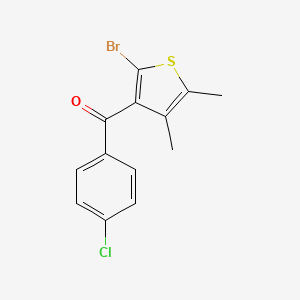
![[2,6-Dibromo-4-(hydroxymethyl)phenyl]acetonitrile](/img/structure/B8687519.png)

![tert-butyl 6-amino-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B8687549.png)
